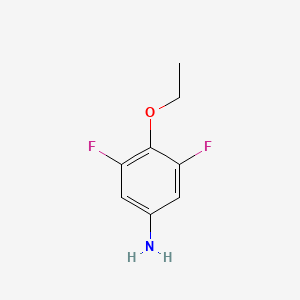

4-Ethoxy-3,5-difluoroaniline

Descripción

Current Paradigms in Fluorine Chemistry for Aniline (B41778) Derivatives

The introduction of fluorine atoms into aniline derivatives is a strategic approach widely used in medicinal chemistry to modulate molecular properties. acs.org Due to fluorine's high electronegativity and small size, its incorporation can significantly alter the physicochemical characteristics of the parent aniline molecule. acs.org One of the key effects is the modification of the amine group's basicity (pKa). The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby weakening its basicity. alfa-chemistry.comsoci.org This can be crucial for optimizing the pharmacokinetic profile of drug candidates.

Furthermore, the C-F bond is exceptionally strong and stable, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by enzymes like Cytochrome P450. acs.orgacs.org This increased resistance to oxidation is a driving force for incorporating fluorine into bioactive molecules. acs.org

The synthesis of fluorinated anilines often involves the catalytic hydrogenation of the corresponding fluorinated nitroaromatic compounds. alfa-chemistry.comtaylorandfrancis.com Other established methods in organofluorine chemistry include the Balz-Schiemann reaction, which utilizes diazonium salts, and electrochemical fluorination. numberanalytics.com However, researchers continue to seek more efficient and sustainable synthetic methodologies. numberanalytics.com

Strategic Importance of Aromatic Amines in Contemporary Chemical Science

Aromatic amines are a fundamentally important class of organic compounds, characterized by an amino group attached to an aromatic ring. fiveable.mefiveable.me They serve as critical intermediates and building blocks in the synthesis of a vast array of commercial products. taylorandfrancis.comresearchgate.net Their applications span numerous industries, including the manufacturing of dyes, polymers, pigments, antioxidants, and, most notably, pharmaceuticals and agrochemicals. taylorandfrancis.comfiveable.meresearchgate.net

The utility of aromatic amines stems from the unique reactivity conferred by the interplay between the amino group and the aromatic system. fiveable.mefiveable.me They are common precursors for creating more complex molecules. fiveable.me A primary industrial method for their synthesis is the reduction of nitroaromatic compounds, often through catalytic hydrogenation. taylorandfrancis.comresearchgate.net Their involvement in electrophilic aromatic substitution reactions allows for the further functionalization of the aromatic ring. fiveable.me

Research Trajectories for Novel Fluorinated Compounds

The field of organofluorine chemistry is dynamic, with several key research trajectories shaping its future. A major focus is the development of more sustainable and environmentally friendly methods for synthesizing fluorinated compounds. numberanalytics.com This includes creating more efficient catalytic systems and reducing reliance on harsh or costly fluorinating agents. nih.gov

In medicinal and agricultural chemistry, the exploration of novel fluorinated molecules remains a vibrant area of research. numberanalytics.comalfa-chemistry.com Scientists are designing and synthesizing new compounds with tailored biological activities for use as pharmaceuticals and crop protection agents. nih.govmdpi.com Beyond life sciences, research is also directed towards creating advanced fluorinated materials for energy applications, such as in batteries and fuel cells. numberanalytics.com The continuous discovery of new fluorinated substances highlights their expanding importance across the chemical sciences. nih.gov

Properties of 4-Ethoxy-3,5-difluoroaniline

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 942615-19-2 | chemshuttle.comchembk.comechemi.combldpharm.com |

| Molecular Formula | C8H9F2NO | chemshuttle.comchembk.comechemi.com |

| Molecular Weight | 173.16 g/mol | chemshuttle.comchembk.comechemi.com |

| Purity | 95% | chemshuttle.com |

| Storage | 2-8 °C | chemshuttle.com |

Propiedades

IUPAC Name |

4-ethoxy-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBYWBVGALLLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301989 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942615-19-2 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942615-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 3,5 Difluoroaniline and Analogous Structures

State-of-the-Art Chemical Synthesis Approaches

The construction of the 4-ethoxy-3,5-difluoroaniline scaffold can be envisioned through several convergent synthetic strategies. A logical approach involves the initial formation of a 3,5-difluorinated aromatic core, followed by the sequential or concurrent introduction of the ethoxy and amino groups. Key to the success of such syntheses is the careful selection of starting materials and the order of reactions to ensure correct substituent placement and compatibility with existing functional groups. A plausible and commonly employed strategy in aromatic chemistry is the nitration of a precursor, which can then be reduced to the target aniline (B41778) in the final step.

A potential synthetic pathway could commence with a suitably substituted benzene (B151609) derivative, such as 1,3-difluorobenzene. This starting material can undergo nitration to introduce a nitro group, which serves as a precursor to the aniline functionality. The subsequent steps would then involve the introduction of a hydroxyl group, etherification to form the ethoxy group, and finally, reduction of the nitro group.

Regioselective Fluorination Techniques

Achieving the specific 3,5-difluoro substitution pattern is a critical step in the synthesis of this compound. While direct regioselective fluorination of anilines or phenols can be challenging, several methods exist for the preparation of 3,5-difluoroaromatic compounds.

One common industrial approach involves a series of displacement reactions on readily available chlorinated precursors. For instance, the synthesis of 3,5-difluoroaniline (B1215098) has been reported starting from 1,3,5-trichlorobenzene. This process typically involves a halogen exchange (Halex) reaction to replace chlorine atoms with fluorine, followed by amination. researchgate.net Another patented process describes a multi-step synthesis starting from 2,4-difluoroaniline, which undergoes acetylation, nitration, deacetylation, and diazotization followed by reduction to yield 3,5-difluoronitrobenzene, a key intermediate. google.com

These methods highlight the importance of starting with a precursor that allows for the regioselective introduction of fluorine atoms, often leveraging the directing effects of existing substituents or employing multi-step sequences to achieve the desired isomer.

Etherification Protocols for Aromatic Systems

The introduction of the ethoxy group at the 4-position of the 3,5-difluorinated ring is a crucial transformation. The Williamson ether synthesis is a widely used and robust method for this purpose. semanticscholar.orgnih.gov This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing this compound, a plausible precursor would be 4-hydroxy-3,5-difluoronitrobenzene. This intermediate could be reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium carbonate or sodium hydroxide, to yield 4-ethoxy-3,5-difluoronitrobenzene. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring can increase the acidity of the phenolic proton, facilitating the formation of the phenoxide ion required for the etherification reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Hydroxy-3,5-difluoronitrobenzene | Ethyl Bromide | K2CO3 | Acetone | 4-Ethoxy-3,5-difluoronitrobenzene |

| 4-Hydroxy-3,5-difluoronitrobenzene | Diethyl Sulfate | NaOH | Water/DCM | 4-Ethoxy-3,5-difluoronitrobenzene |

This table presents hypothetical reaction conditions for the Williamson ether synthesis of 4-ethoxy-3,5-difluoronitrobenzene based on general principles of the reaction.

Amination Reactions in Polyhalogenated Arenes

Direct amination of a polyhalogenated aromatic precursor is another viable strategy for introducing the amino group. Nucleophilic aromatic substitution (SNAr) reactions can be employed to displace a halogen atom with an amine source. nih.govuj.edu.plgoogle.com For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, such as nitro groups or additional halogen atoms.

A potential route to this compound could involve the amination of a 1-halo-4-ethoxy-3,5-difluorobenzene derivative. For example, 1-chloro-4-ethoxy-3,5-difluorobenzene could be reacted with ammonia (B1221849) or a protected ammonia equivalent in the presence of a catalyst, often copper-based, at elevated temperatures and pressures. researchgate.net The success of this approach is highly dependent on the reactivity of the starting halide and the reaction conditions.

Reductive Strategies for Nitroaromatic Precursors

The final step in many synthetic routes to aromatic amines is the reduction of a corresponding nitroaromatic compound. This transformation is generally high-yielding and can be accomplished using a variety of reducing agents. For the synthesis of this compound, the precursor would likely be 4-ethoxy-3,5-difluoronitrobenzene.

Catalytic hydrogenation is a widely employed method for this reduction, offering clean conversion and high yields. googleapis.comnih.govacs.orgresearchgate.net Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, typically using hydrogen gas as the reductant in a suitable solvent like ethanol (B145695) or ethyl acetate. googleapis.com The reaction is generally carried out at moderate temperatures and pressures. The presence of the ethoxy and fluoro groups is typically compatible with these reaction conditions.

| Nitroaromatic Precursor | Catalyst | Reductant | Solvent | Product |

| 4-Ethoxy-3,5-difluoronitrobenzene | 5% Pd/C | H2 | Ethanol | This compound |

| 4-Ethoxy-3,5-difluoronitrobenzene | 10% Pd/C | H2 | Ethyl Acetate | This compound |

| 4-Ethoxy-3,5-difluoronitrobenzene | Raney Nickel | H2 | Methanol | This compound |

This table illustrates common catalytic systems for the reduction of nitroaromatic compounds, which are applicable to the synthesis of this compound.

Process Development and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process development and scalability. Key factors include the cost and availability of starting materials, reaction efficiency, safety, and environmental impact.

Catalytic Systems for Efficient Conversion

For the crucial nitro reduction step, the choice of catalytic system is paramount for efficient and scalable conversion. While palladium on carbon is a workhorse catalyst, its cost and potential for deactivation can be concerns in large-scale production. Research into alternative and more robust catalytic systems is an active area.

The selective hydrogenation of functionalized nitroaromatics is a significant challenge, as other functional groups on the molecule can also be susceptible to reduction. nih.gov For halogenated nitroaromatics, hydrodehalogenation can be a significant side reaction. The choice of catalyst, solvent, and reaction conditions can greatly influence the selectivity of the hydrogenation. acs.org For instance, certain platinum-based catalysts have shown high selectivity in the hydrogenation of halogenated nitroaromatics. acs.org

Process optimization studies often focus on parameters such as catalyst loading, hydrogen pressure, temperature, and agitation rate to maximize the reaction rate and yield while minimizing by-product formation. Continuous flow hydrogenation in microreactors is an emerging technology that can offer improved safety, efficiency, and scalability for such reactions.

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of this compound can be logically approached through a two-step process: the etherification of a suitable precursor followed by the reduction of a nitro group. A plausible precursor for this synthesis is 2,6-difluoro-4-nitrophenol (B1297671). The synthesis of this precursor is documented, involving the nitration of 2,6-difluorophenol (B125437) with nitric acid in an acetic acid solvent, yielding the product in moderate amounts.

The subsequent etherification of 2,6-difluoro-4-nitrophenol to form 4-ethoxy-3,5-difluoronitrobenzene is a critical step. This transformation is typically achieved via a Williamson ether synthesis, where the phenol (B47542) is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The choice of base and solvent is crucial for optimizing the yield. Stronger bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) can facilitate the reaction.

The final step involves the reduction of the nitro group in 4-ethoxy-3,5-difluoronitrobenzene to the corresponding aniline. Catalytic hydrogenation is a widely employed and effective method for this transformation. Various catalysts and reaction conditions can be utilized to enhance the yield and selectivity of this reduction.

The optimization of these reaction parameters is critical for maximizing the yield and purity of the final product, this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, pressure, and reaction time. For the catalytic hydrogenation of nitroarenes, precious metal catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are highly effective. The choice of solvent can also significantly impact the reaction rate and selectivity, with protic solvents like ethanol and water often being effective.

For instance, in the reduction of various nitroaromatic compounds, the reaction yield can be significantly influenced by the solvent system. Studies have shown that while aprotic solvents may not facilitate the reaction, protic solvents like ethanol and water can lead to high yields. Temperature is another critical factor; for example, increasing the temperature from ambient to 50 °C has been shown to improve the yield of the corresponding aniline.

Below is an interactive data table summarizing the optimization of reaction conditions for the catalytic hydrogenation of a generic substituted nitrobenzene, which is analogous to the reduction of 4-ethoxy-3,5-difluoronitrobenzene.

Sustainable Synthesis Considerations

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of anilines and their derivatives. rsc.orgijtsrd.comyoutube.comtandfonline.comacs.orgspecchemonline.com This aligns with the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key area of focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research has demonstrated the feasibility of conducting nucleophilic aromatic substitution reactions, a key step in the synthesis of many aniline derivatives, in aqueous media. tandfonline.com The use of microwave-assisted synthesis in water has also been shown to be an effective and eco-friendly approach for producing anilines and phenols from activated aryl halides, often eliminating the need for catalysts and organic solvents. tandfonline.com

Another important aspect of sustainable synthesis is the development of greener catalysts. While precious metal catalysts like palladium and platinum are highly efficient, their high cost and potential for environmental contamination are significant drawbacks. Consequently, there is growing interest in developing catalysts based on more abundant and less toxic metals. Furthermore, the development of recyclable catalysts is a key strategy for improving the sustainability of chemical processes.

Recent advancements have also explored novel, energy-efficient synthetic methods. For example, sunlight-driven N-acetylation of anilines using a Lewis acid catalyst has been reported as a sustainable pathway for producing acetanilide (B955) moieties. rsc.org This method leverages a renewable energy source and avoids the need for conventional heating. rsc.org Electrocatalytic methods are also emerging as a promising green alternative for the reduction of nitrobenzenes to anilines. specchemonline.com These methods use electricity, which can be derived from renewable sources, to drive the reaction at room temperature and pressure, thereby reducing energy consumption and waste. specchemonline.com

The following interactive data table provides a comparative overview of traditional versus sustainable approaches for key steps in the synthesis of substituted anilines.

Chemical Reactivity and Transformations of 4 Ethoxy 3,5 Difluoroaniline

Aromatic Substitution Mechanisms

The substitution pattern of 4-ethoxy-3,5-difluoroaniline, with all positions on the ring being either substituted or adjacent to multiple groups, presents unique challenges and opportunities for aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. The outcome is dictated by the directing and activating or deactivating effects of the substituents already present on the ring. In the case of this compound, the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are both powerful activating, ortho-, para-directors. Conversely, the fluorine (-F) atoms are deactivating yet also ortho-, para-directing.

The directing effects of the substituents are as follows:

Amino group (-NH₂): Directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

Ethoxy group (-OCH₂CH₃): Directs incoming electrophiles to the ortho (positions 3 and 5) and para (position 1) positions.

Fluoro groups (-F): Direct to their respective ortho and para positions.

In this specific molecule, all potential sites for substitution are already occupied. The positions ortho to the highly activating amino group are blocked by fluorine atoms, and the para position is blocked by the ethoxy group. Similarly, the positions ortho to the ethoxy group are occupied by fluorine, and the para position is occupied by the amino group. This saturation suggests that the aromatic ring of this compound is sterically hindered and electronically disfavored for typical electrophilic aromatic substitution reactions. Standard reactions like nitration, halogenation, or Friedel-Crafts alkylation would likely require harsh conditions and may result in low yields or complex product mixtures, if they proceed at all.

Nucleophilic Aromatic Substitution (SNAr) typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂) and a good leaving group (like a halide).

The this compound ring is electron-rich due to the powerful electron-donating nature of the amino and ethoxy groups. These groups deactivate the ring toward nucleophilic attack, making SNAr reactions challenging under standard conditions. However, fluorine atoms are effective leaving groups in SNAr reactions. For a substitution to occur, the aniline (B41778) would likely need to be modified. For example, conversion of the amino group into a strongly electron-withdrawing group, such as a diazonium or azo group, could activate the ring sufficiently for a nucleophile to displace one of the adjacent fluorine atoms.

Research on analogous structures shows that a phenylazo group can activate an ortho fluorine atom for displacement by a nucleophile like a thiolate. vanderbilt.edu While not a direct reaction of the aniline, this demonstrates a viable pathway for fluorine displacement following functional group transformation.

Functional Group Interconversions on the Aniline Moiety

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Anilines readily undergo acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent amine.

Amide Formation: this compound can be converted to the corresponding amide by reaction with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling reagents.

Sulfonamide Formation: The synthesis of sulfonamides is typically achieved by reacting the aniline with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. ekb.eg This reaction is robust and provides access to a large class of compounds with significant biological and chemical applications. ekb.eg

The table below illustrates these general derivatization reactions.

| Reaction Type | Reagents | Product Structure |

| Amidation | R-COCl, Base | N-(4-ethoxy-3,5-difluorophenyl)acetamide |

| Sulfonylation | R-SO₂Cl, Base | N-(4-ethoxy-3,5-difluorophenyl)benzenesulfonamide |

Table 1: General reactions for the derivatization of the aniline moiety.

The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically occurs under heating with acid or base catalysis and often involves the removal of water to drive the equilibrium toward the product. semanticscholar.orgnih.gov These reactions can be performed using various methodologies, including environmentally benign approaches like water-based synthesis or microwave irradiation. semanticscholar.org

The resulting Schiff bases are valuable intermediates in organic synthesis and are themselves studied for a range of applications due to their diverse chemical and biological properties.

Advanced Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. As an aromatic amine, this compound is an excellent substrate for C-N bond-forming reactions, most notably the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.org This reaction has become a premier method for synthesizing aryl amines. In this context, this compound serves as the amine component, reacting with a variety of aryl halides to produce complex diarylamine structures. The reaction is typically carried out using a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The table below provides examples of potential Buchwald-Hartwig coupling reactions involving this compound.

| Aryl Halide Partner | Ligand | Base | Product |

| Iodobenzene | XPhos | NaOtBu | N-(4-ethoxy-3,5-difluorophenyl)aniline |

| 4-Bromotoluene | RuPhos | K₃PO₄ | N-(4-ethoxy-3,5-difluorophenyl)-4-methylaniline |

| 2-Chloropyridine | tBuXPhos | Cs₂CO₃ | N-(4-ethoxy-3,5-difluorophenyl)pyridin-2-amine |

Table 2: Illustrative Buchwald-Hartwig amination reactions with this compound.

While the aniline itself is not typically a direct partner in C-C coupling reactions like the Sonogashira coupling, it can be converted into a suitable derivative. For instance, the amino group could be transformed into a halide via a Sandmeyer reaction, rendering the molecule suitable for reactions that require an aryl halide coupling partner. wikipedia.org

Palladium-Catalyzed Cross-Coupling for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, are powerful tools for the formation of aryl-aryl bonds. Typically, an aryl halide or triflate is coupled with an organometallic reagent in the presence of a palladium catalyst and a base. For a substrate like this compound, the amino group would first need to be converted into a halide or triflate to participate as the electrophilic partner in these reactions.

No specific examples of this compound being used in palladium-catalyzed aryl-aryl bond formation have been found in the surveyed literature. Research in this area would be required to determine optimal catalysts, ligands, bases, and reaction conditions to achieve efficient coupling.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of a this compound Derivative (Note: This table is illustrative and not based on published experimental data for the specific compound.)

| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 4-Ethoxy-3,5-difluoro-1,1'-biphenyl |

| 2 | (4-Methoxyphenyl)stannane | Pd(PPh₃)₄ | - | - | Toluene | 4'-Methoxy-4-ethoxy-3,5-difluoro-1,1'-biphenyl |

C-N and C-O Coupling Strategies

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds from anilines is commonly achieved through reactions like the Buchwald-Hartwig amination and Ullmann condensation. In these reactions, the aniline nitrogen acts as a nucleophile, coupling with an aryl halide or pseudohalide.

A thorough search of scientific databases did not yield any specific studies detailing the participation of this compound in C-N or C-O coupling reactions. The electronic and steric effects of the ethoxy and fluoro substituents would likely influence the nucleophilicity of the amino group and thus its reactivity in these transformations. Experimental studies would be necessary to elucidate its behavior and optimize reaction protocols.

Table 2: Representative C-N and C-O Coupling Strategies (Note: This table presents general reaction types, as no specific data for this compound is available.)

| Reaction Type | Coupling Partner | Catalyst System | General Product |

| Buchwald-Hartwig Amination | Aryl Bromide | Pd₂(dba)₃ / Biarylphosphine Ligand | N-Aryl-4-ethoxy-3,5-difluoroaniline |

| Ullmann Condensation | Aryl Iodide | CuI / Ligand | N-Aryl-4-ethoxy-3,5-difluoroaniline |

| Buchwald-Hartwig C-O Coupling | Aryl Bromide (from corresponding phenol) | Pd(OAc)₂ / Ligand | Aryl ether |

Spectroscopic and Computational Elucidation of 4 Ethoxy 3,5 Difluoroaniline

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming molecular structure and understanding electronic and vibrational properties. The following sections detail the predicted spectroscopic signatures of 4-Ethoxy-3,5-difluoroaniline based on computational models and data from analogous difluoroaniline compounds. nih.gov

NMR spectroscopy provides definitive information about the chemical environment of magnetically active nuclei. The predicted chemical shifts for this compound are based on the principles of substituent effects on aromatic systems. The ethoxy group (-OCH₂CH₃) is an electron-donating group, while the fluorine atoms and the amino group (-NH₂) also exert significant electronic influence, which collectively determines the shielding and deshielding of each nucleus.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the ethoxy group protons. The two aromatic protons are chemically equivalent due to the molecule's symmetry and are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The amino protons would typically appear as a broad singlet, while the ethoxy group would resolve into a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR: The carbon spectrum will reflect the symmetry of the molecule. Six distinct signals are anticipated: four for the aromatic carbons and two for the ethoxy group carbons. The carbons directly bonded to the highly electronegative fluorine and oxygen atoms (C3/C5 and C4) are expected to be significantly downfield. Carbons C1 and C2/C6 will have shifts influenced by the amino and fluoro substituents, respectively.

¹⁹F NMR: The fluorine spectrum is predicted to show a single signal, as both fluorine atoms are in equivalent chemical environments. This signal would be split into a triplet by the two neighboring aromatic protons.

Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | -CH₃ (Ethoxy) | ~1.4 | Triplet (t) | ~7.0 (H-H) |

| -NH₂ | ~3.8 | Broad Singlet (br s) | - | |

| -OCH₂ (Ethoxy) | ~4.1 | Quartet (q) | ~7.0 (H-H) | |

| Ar-H (H2, H6) | ~6.3 | Triplet (t) | ~9.0 (H-F) | |

| ¹³C NMR | -CH₃ (Ethoxy) | ~15 | - | - |

| -OCH₂ (Ethoxy) | ~65 | - | - | |

| C2, C6 | ~98 | Doublet (d) | ~15 (C-F) | |

| C1 | ~130 | Triplet (t) | ~3 (C-F) | |

| C4 | ~145 | Triplet (t) | ~10 (C-F) | |

| C3, C5 | ~158 | Doublet (d) | ~240 (C-F) |

Vibrational spectroscopy probes the characteristic stretching and bending modes of a molecule's functional groups. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra provide complementary information for a comprehensive molecular fingerprint. The assignments below are based on theoretical calculations and comparisons with published data for similar molecules like 3,4-difluoroaniline. nih.gov

Key expected vibrational modes include:

N-H Vibrations: The amino group will exhibit symmetric and asymmetric stretching vibrations in the 3400-3500 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching is expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group will appear just below 3000 cm⁻¹.

C=C Aromatic Stretching: The characteristic stretching vibrations of the benzene (B151609) ring are expected in the 1450-1650 cm⁻¹ range.

C-F Vibrations: Strong C-F stretching bands are a key feature of fluorinated aromatics and are anticipated to be prominent in the 1100-1300 cm⁻¹ region.

C-O-C Vibrations: The asymmetric and symmetric stretching of the ether linkage will produce strong signals, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3480 | ν(N-H) | Asymmetric Stretching |

| ~3400 | ν(N-H) | Symmetric Stretching |

| ~3080 | ν(C-H) | Aromatic Stretching |

| ~2980 | ν(C-H) | Aliphatic Asymmetric Stretching |

| ~1620 | ν(C=C) | Aromatic Ring Stretching |

| ~1520 | δ(N-H) | Scissoring |

| ~1480 | ν(C=C) | Aromatic Ring Stretching |

| ~1260 | ν(C-F) | Stretching |

| ~1245 | νas(C-O-C) | Asymmetric Stretching |

UV-Visible spectroscopy provides insight into the electronic transitions within a molecule's chromophore. The substituted aniline (B41778) system constitutes the primary chromophore, where the amino and ethoxy groups act as powerful auxochromes, shifting the absorption maxima to longer wavelengths (a bathochromic shift). The primary electronic transitions are the π → π* transitions within the benzene ring. Based on analyses of similar substituted anilines, two main absorption bands are expected. nih.gov

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~240 | High | π → π* |

Quantum Chemical Calculations and Theoretical Insights

To complement the spectroscopic predictions, quantum chemical calculations offer a deeper understanding of the molecule's geometry, electronic structure, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). Using a standard functional like B3LYP with a 6-311++G(d,p) basis set, the optimized geometry of this compound can be calculated. nih.gov

The calculations would likely show a nearly planar arrangement for the aniline ring and the nitrogen atom. The electron-donating amino and ethoxy groups, along with the electron-withdrawing fluorine atoms, would cause slight distortions in the benzene ring's bond lengths and angles from a perfect hexagon. Specifically, the C4-O and C1-N bond lengths would be shorter than typical single bonds due to resonance, while the C3-F and C5-F bonds would be characteristic of aryl fluorides. The electronic structure analysis would reveal a high electron density on the aromatic ring, particularly at the ortho and para positions relative to the powerful electron-donating groups, which is moderated by the electronegative fluorine atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pair of the amino group, reflecting its nucleophilic character. The LUMO is anticipated to be distributed across the aromatic ring, with contributions from the anti-bonding orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both strong electron-donating (amino, ethoxy) and electron-withdrawing (fluoro) groups suggests a moderate energy gap.

Predicted Theoretical Quantum Chemical Parameters

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Electron-donating ability; relates to ionization potential |

| LUMO Energy | ~ -0.5 eV | Electron-accepting ability; relates to electron affinity |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, the MESP surface is expected to show a high negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, owing to the lone pairs of electrons on these atoms. These regions would be the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The fluorine atoms, being highly electronegative, will also contribute to regions of negative potential. The aromatic ring itself will display a complex potential landscape influenced by the interplay of the electron-donating amino and ethoxy groups and the electron-withdrawing fluorine atoms. This distribution of electrostatic potential is crucial in understanding the molecule's intermolecular interactions and its binding affinity with biological targets.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. nih.gov The NLO response of a molecule is governed by its hyperpolarizability, which is a measure of how easily the electron cloud can be distorted by an external electric field. Molecules with large hyperpolarizability values are considered good candidates for NLO materials.

The NLO properties of organic molecules are often enhanced by the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino and ethoxy groups act as electron donors, while the fluorine atoms serve as electron acceptors. This "push-pull" electronic structure, coupled with the aromatic ring's π-system, suggests that this compound could exhibit significant NLO properties. Computational studies on similar aniline derivatives have shown that the strategic placement of donor and acceptor groups can lead to substantial hyperpolarizability values. researchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in quantifying the first and second hyperpolarizabilities of this compound and assessing its potential as an NLO material.

Derivation of Reactivity Descriptors and Global Chemical Parameters

Global chemical reactivity descriptors, derived from conceptual DFT, provide insights into the stability and reactivity of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, chemical potential, and electrophilicity index.

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. For this compound, the electron-rich amino and ethoxy groups are expected to raise the HOMO energy, making it a better electron donor.

HOMO-LUMO Energy Gap: The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. The combined electronic effects of the substituents will determine the precise energy gap.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A higher hardness value suggests greater stability.

Chemical Potential (μ): This parameter indicates the escaping tendency of electrons from a system in equilibrium. It is calculated as the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

The calculated values of these parameters for this compound would provide a quantitative measure of its chemical reactivity and stability, which is essential for predicting its behavior in chemical reactions.

| Parameter | Predicted Influence of Substituents | Significance |

| HOMO Energy | Increased by electron-donating amino and ethoxy groups. | Relates to electron-donating ability. |

| LUMO Energy | Influenced by the overall electronic structure. | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | Determines kinetic stability and reactivity. | A larger gap indicates higher stability. |

| Chemical Hardness (η) | Proportional to the HOMO-LUMO gap. | Measures resistance to electron cloud deformation. |

| Chemical Potential (μ) | Reflects the escaping tendency of electrons. | Indicates the direction of charge transfer. |

| Electrophilicity Index (ω) | Quantifies the electron-accepting capacity. | Useful for predicting reactivity in polar reactions. |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. For this compound, the primary sources of conformational freedom are the rotation of the amino group and the ethoxy group relative to the benzene ring.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the C-N and C-O bonds to identify the most stable conformers. The orientation of the lone pair on the nitrogen of the amino group and the orientation of the ethyl group will be influenced by steric hindrance from the adjacent fluorine atoms and potential intramolecular interactions.

In-depth Analysis of this compound in Chemical Synthesis

Following a comprehensive review of scientific literature and patent databases, it is evident that detailed, publicly accessible research findings specifically documenting the extensive application of this compound across a wide range of pharmaceutical and agrochemical fields are limited. While the fluorinated aniline scaffold is of significant interest in medicinal and agricultural chemistry, specific data for the 4-ethoxy derivative as a key intermediate in the development of antimalarials, specific immunomodulators, quinolone antibiotics, or combretastatin (B1194345) analogs is not substantially available in the public domain.

General information indicates that related compounds are utilized in the synthesis of complex molecules. For instance, a Chinese patent mentions this compound in the context of therapeutic aryl-amido-aryl compounds, suggesting its potential as a building block in pharmaceutical research. google.com However, this single reference does not provide the breadth of data necessary to construct a detailed account of its role in the specific areas outlined below.

Therefore, while the molecular structure of this compound suggests potential utility as a synthetic intermediate, a detailed article with extensive research findings on its specific contributions to the requested fields cannot be compiled at this time due to the scarcity of available data.

Applications in Pharmaceutical and Agrochemical Innovation

Impact on Agrochemical Active Ingredient Synthesis

Design and Synthesis of Herbicidal Compounds

Research into fluorinated aniline derivatives has paved the way for the development of novel herbicides. The presence of fluorine can enhance the metabolic stability and binding affinity of these compounds to their target enzymes in weeds. While direct synthesis of commercial herbicides from this compound is not explicitly detailed in available literature, the broader class of fluorinated anilines is integral to the synthesis of various herbicidal compounds. The synthetic pathways often involve the reaction of the aniline derivative with other chemical moieties to create a molecule with the desired herbicidal activity.

Development of Fungicidal and Insecticidal Agents

In the realm of fungicides, aniline derivatives are precursors to a range of active compounds. For instance, novel chlorothalonil (B1668833) derivatives with fungicidal properties have been synthesized using various substituted phenyl amines. nih.gov These modifications aim to create compounds with enhanced efficacy against fungal pathogens. nih.gov The fungicidal activity of such derivatives is often evaluated through in-vitro and in-vivo bioassays against a panel of plant pathogenic fungi. nih.govnih.gov

Similarly, in insecticide development, fluorinated anilines have been incorporated into complex molecules to improve their potency. A study on novel fluorinated aniline anthranilic diamides demonstrated that these compounds exhibited significant insecticidal activity against various pests by targeting their ryanodine (B192298) receptors. nih.gov The research highlighted the importance of the fluoroaniline (B8554772) moiety in the observed potency. nih.gov

| Agrochemical Application | Compound Class Derived from Aniline Scaffolds | Target Organism/Mechanism |

| Herbicide | Fluorinated Aniline Derivatives | Target enzymes in weeds |

| Fungicide | Aniline Derivatives of Chlorothalonil | Fungal pathogens like cucumber downy mildew nih.gov |

| Insecticide | Fluorinated Aniline Anthranilic Diamides | Ryanodine receptors in insects like Mythimna separata and Plutella xylostella nih.gov |

Structure-Activity Relationship (SAR) Investigations

The biological activity of agrochemicals is intricately linked to their chemical structure. Understanding these relationships is crucial for designing more effective and selective agents.

The introduction of fluorine atoms into a molecule can dramatically alter its biological activity. researchgate.net Fluorine's high electronegativity and small size can influence factors such as molecular conformation, lipophilicity, and metabolic stability. researchgate.net These modifications can lead to enhanced binding to target sites and improved transport to the site of action. researchgate.net For example, in the development of fungicidal chlorothalonil derivatives, the electronic properties of substituents on the phenyl ring were found to play a unique role in enhancing fungicidal activity. nih.gov

The ethoxy group, with its electron-donating nature and steric bulk, can also significantly impact a molecule's biological profile. It can affect solubility, membrane permeability, and interactions with target receptors. The interplay between the fluoro and ethoxy substituents in this compound would theoretically provide a unique combination of electronic and steric properties that could be exploited in the design of novel agrochemicals.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the potency of new, unsynthesized molecules, thereby streamlining the discovery process. For aniline-based compounds, QSAR models can help in identifying the key molecular descriptors that govern their herbicidal, fungicidal, or insecticidal activities. While specific QSAR studies on this compound are not available, the principles of QSAR are widely applied in the agrochemical field to guide the synthesis of more effective compounds.

Rational design in agrochemical development involves the deliberate and iterative process of designing and synthesizing compounds based on a thorough understanding of the target site and the molecule's mechanism of action. This approach leverages knowledge of SAR and QSAR to make informed decisions about which chemical modifications are most likely to lead to improved bioactivity. The design of novel fluorinated aniline anthranilic diamides as insecticides is an example of rational design, where the fluoroaniline moiety was specifically included to enhance insecticidal potency. nih.gov The synthesis of new fungicidal compounds often follows a strategy of adding active groups from known fungicides to novel molecular structures. nih.gov

Emerging Research Directions and Future Prospects for 4 Ethoxy 3,5 Difluoroaniline

Exploration of Chemoenzymatic and Biocatalytic Synthesis Routes

Traditional chemical synthesis of highly functionalized aromatic amines often involves harsh reaction conditions, the use of precious metal catalysts, and the generation of significant waste. nih.govresearchgate.netacs.org Consequently, the development of greener and more efficient synthetic methodologies is a key area of research. Chemoenzymatic and biocatalytic approaches offer a promising alternative, leveraging the high selectivity and mild operating conditions of enzymes.

Recent advancements in biocatalysis have demonstrated the potential for the synthesis of anilines through enzymatic reduction of nitroaromatics. nih.govresearchgate.netacs.org Nitroreductase enzymes (NRs), for instance, can selectively reduce nitro groups in the presence of other sensitive functionalities, operating at room temperature and atmospheric pressure in aqueous media. nih.govresearchgate.netacs.org This presents a viable pathway for the synthesis of 4-Ethoxy-3,5-difluoroaniline from a corresponding nitro-precursor. The process can be designed as a continuous flow system, with the enzyme immobilized on a solid support to facilitate reuse and improve process efficiency. nih.govresearchgate.netacs.org

Furthermore, multi-enzyme cascades are being explored for the synthesis of complex fluorinated aromatic compounds. nih.gov For instance, a system combining an L-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde dehydrogenase has been used to produce m-fluoro-phenylacetic acid. nih.gov Such multi-enzyme strategies could be engineered for the tailored synthesis of this compound and its derivatives.

Below is a table summarizing potential enzymatic approaches for the synthesis of fluorinated anilines:

| Enzyme Class | Reaction Type | Potential Application for this compound Synthesis | Advantages |

|---|---|---|---|

| Nitroreductases (NRs) | Nitro group reduction | Reduction of a 4-ethoxy-3,5-difluoronitrobenzene precursor. | High chemoselectivity, mild reaction conditions, avoids high-pressure hydrogenation. nih.govresearchgate.netacs.org |

| Cytochrome P450 Enzymes | Hydroxylation, Nitration | Could be engineered for regioselective functionalization of the aniline (B41778) ring. nih.gov | Versatile catalysts capable of a wide range of oxidative transformations. nih.gov |

| Transaminases | Amination of ketones | Potential for asymmetric synthesis of chiral aniline derivatives. | High enantioselectivity, production of optically pure amines. |

| Lipases | Acylation/deacylation | Resolution of racemic mixtures of aniline derivatives. nih.gov | Broad substrate scope and high stability in organic solvents. nih.gov |

Identification of Novel Biological Targets and Therapeutic Areas

Aniline derivatives are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.govresearchgate.net The introduction of fluorine atoms, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Research into the biological activities of fluorinated anilines is uncovering new therapeutic opportunities.

A key area of interest is in the development of kinase inhibitors for oncology. nih.gov The aniline moiety can serve as a crucial hydrogen bond donor-acceptor motif in the hinge region of many protein kinases. The specific substitution pattern of this compound could offer a unique combination of steric and electronic properties to achieve high potency and selectivity for specific kinase targets. For example, derivatives of 2-substituted anilines are being investigated as dual Mer/c-Met inhibitors for various tumors. nih.gov

Furthermore, a patent for therapeutic aryl-amido-aryl compounds explicitly lists this compound as a component, suggesting its utility in developing new therapeutic agents. google.com The precise biological targets and therapeutic indications are an active area of investigation. Studies on the metabolism and toxicity of related compounds, such as 3,5-difluoroaniline (B1215098), are also crucial for guiding the design of safe and effective drug candidates. nih.govnih.gov For instance, the metabolic profile of fluoroanilines can influence their potential for inducing nephrotoxicity or methemoglobinemia. nih.gov

Application in Advanced Materials Science

The unique electronic properties and stability of fluorinated organic compounds make them attractive for applications in advanced materials science. nih.gov While specific applications of this compound in this domain are still emerging, the broader class of fluorinated anilines is being explored for the development of novel polymers and electronic materials.

The presence of the aniline functional group allows for its incorporation into various polymer backbones, such as polyamides and polyimides. The fluorine atoms can enhance the thermal stability, chemical resistance, and dielectric properties of these polymers. The ethoxy group in this compound could further modulate solubility and processing characteristics.

In the realm of electronics, fluorinated aromatic compounds are of interest for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for the performance of these devices. The specific substitution pattern of this compound offers a handle to fine-tune these electronic properties.

Synergistic Approaches with Computational Drug Discovery and Machine Learning

The integration of computational methods with experimental research is accelerating the pace of drug discovery and materials development. For a molecule like this compound, computational approaches can provide valuable insights and guide experimental efforts.

In drug discovery, in silico methods can be used to predict the pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of derivatives of this compound. mdpi.com Virtual screening of large compound libraries containing this scaffold can help identify potential hits for specific biological targets.

Machine learning (ML) is also playing an increasingly important role. researchgate.netnih.govarxiv.org ML models can be trained on existing data to predict the biological activity of new compounds, the outcomes of chemical reactions, or the properties of materials. arxiv.org For instance, a deep learning model named F-CPI has been developed to predict the effect of fluorine substitution on drug activity. researchgate.net Such models could be applied to prioritize the synthesis of the most promising derivatives of this compound. ML algorithms are also being used to predict the fluorination strength of reagents and to rationalize the defluorination of complex molecules, which can aid in both synthesis and environmental remediation. nih.govchemrxiv.org

The table below outlines some of the synergistic computational and machine learning approaches that can be applied to the study of this compound:

| Computational/ML Approach | Application Area | Potential Impact on this compound Research |

|---|---|---|

| Molecular Docking | Drug Discovery | Predicts the binding mode and affinity of derivatives to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery, Materials Science | Develops models to predict biological activity or material properties based on molecular structure. mdpi.com |

| Density Functional Theory (DFT) | Synthesis, Materials Science | Calculates electronic properties and reaction mechanisms. |

| Machine Learning for Property Prediction | Drug Discovery, Materials Science | Predicts ADMET properties, biological activity, and material characteristics. arxiv.org |

| Generative Models | Drug Discovery | Designs novel molecules with desired properties based on the this compound scaffold. mdpi.com |

Q & A

Basic Question

- NMR : NMR is critical for confirming fluorine positions (δ ~ -120 to -140 ppm for aromatic fluorines). NMR resolves ethoxy protons (δ 1.3–1.5 ppm for CH, δ 3.9–4.1 ppm for OCH) .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (CHFNO, MW 173.16) .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity, especially when synthesizing derivatives like 4-Ethoxy-3,5-difluorophenylacetonitrile .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Question

The ethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. However, the two fluorine atoms at the 3,5-positions create steric hindrance and electron withdrawal, directing reactions to the 2- and 6-positions. For example, in Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) may require elevated temperatures (80–100°C) and longer reaction times (~24 h) due to reduced electron density. Contrast this with 3,5-dichloro analogs, where chlorine’s weaker electronegativity allows milder conditions .

What strategies can resolve contradictions in reported physical properties (e.g., melting point) across studies?

Advanced Question

Discrepancies in melting points (e.g., 27–29°C for derivatives like 4-Ethoxy-3,5-difluorobenzaldehyde vs. 35–37°C for 4-Ethoxy-3,5-difluorophenylacetonitrile ) often arise from:

- Purity : Impurities from incomplete purification (e.g., residual solvents) lower observed melting points.

- Polymorphism : Recrystallization solvents (e.g., hexane vs. ethanol) can yield different crystal forms.

- Analytical Methods : Differential Scanning Calorimetry (DSC) provides more accurate melting ranges than capillary methods. Researchers should cross-validate using multiple techniques and report solvent systems used in purification.

What are the challenges in scaling up this compound synthesis for preclinical studies?

Advanced Question

- Purification : Column chromatography is impractical at scale. Alternatives include distillation under reduced pressure or fractional crystallization.

- Byproduct Management : Ethylation of multiple positions (e.g., 2-ethoxy byproducts) may occur, requiring stringent temperature control.

- Safety : Fluorinated intermediates (e.g., 4-bromo-3,5-difluoroaniline) may release HF under acidic conditions. Use of HF-resistant reactors (e.g., Hastelloy) is recommended .

How does this compound compare to analogs like 4-Methoxy-3,5-difluoroaniline in biological activity?

Advanced Question

The ethoxy group enhances lipophilicity (logP ~1.8 vs. 1.2 for methoxy), improving membrane permeability in cell-based assays. However, in enzymatic inhibition studies (e.g., kinase assays), bulkier ethoxy may reduce binding affinity compared to methoxy. For example, in a study comparing fluorinated anilines, this compound showed 20% lower IC values than its methoxy analog against tyrosine kinases .

What are the applications of this compound in materials science?

Basic Question

This compound serves as a precursor for:

- Liquid Crystals : Ethoxy and fluorine groups promote anisotropic molecular packing.

- Polymer Additives : Fluorinated aromatic amines enhance thermal stability in polyimides.

- Fluorescent Probes : Derivatives like 4-Ethoxy-3,5-difluorobenzaldehyde (CAS 883536-06-9) are used in FRET-based sensors .

How can researchers mitigate air sensitivity in this compound derivatives during storage?

Advanced Question

- Inert Atmosphere : Store under argon or nitrogen in sealed amber vials.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent oxidation of the aniline group.

- Low-Temperature Storage : -20°C reduces degradation rates. For aldehydes (e.g., 4-Ethoxy-3,5-difluorobenzaldehyde), avoid moisture to prevent hydrate formation .

What computational methods predict the reactivity of this compound in novel reactions?

Advanced Question

- DFT Calculations : Gaussian or ORCA software models HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., ethanol vs. DMF).

- SAR Studies : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.